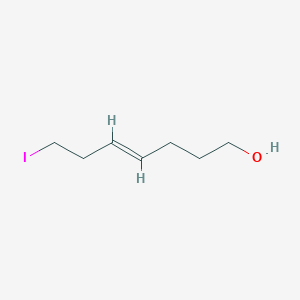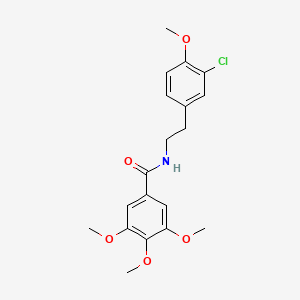
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a urea moiety, making it a significant molecule in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is also common to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea involves its interaction with specific molecular targets, such as enzymes or receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards its targets.
類似化合物との比較
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloromethylphenidate
Comparison: Compared to these similar compounds, 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea exhibits unique properties due to the presence of the urea moiety, which enhances its stability and reactivity. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
115956-80-4 |
|---|---|
分子式 |
C11H12Cl2N2O2 |
分子量 |
275.13 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-10(16)15(2)11(17)14-7-4-5-8(12)9(13)6-7/h4-6H,3H2,1-2H3,(H,14,17) |
InChIキー |
YQDSATSVXNLTLN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)





![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)





